molecular formula C20H25N3O2 B2584653 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 91616-69-2

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

Número de catálogo: B2584653
Número CAS: 91616-69-2
Peso molecular: 339.439
Clave InChI: VINJWMQYVRCWQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide: is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been studied for its interactions with various receptors in the central nervous system, making it a compound of interest for the development of new medications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a methoxyphenyl halide.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuropharmacology:
The compound has been primarily studied for its interactions with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide acts as a selective antagonist of this receptor, which is implicated in conditions like anxiety and depression. By modulating serotonergic signaling pathways, it may offer therapeutic benefits in treating these disorders.

2. Dopaminergic Pathways:
In addition to its effects on serotonin receptors, related compounds have shown activity at dopamine receptors. This suggests that this compound could influence dopaminergic pathways, which are critical in managing disorders such as schizophrenia and Parkinson's disease.

3. Cardiovascular Research:
Emerging studies indicate potential applications in cardiovascular pharmacology, particularly concerning vasodilation and blood pressure regulation. The compound's ability to interact with vascular receptors may lead to new treatments for hypertension and other cardiovascular conditions.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions that modify the piperazine core to enhance its receptor binding affinities. Variations in the chemical structure can lead to different pharmacokinetic profiles and biological activities.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideHydroxyl group additionPotentially altered receptor affinity
N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamidesVaried alkyl chain lengthsDifferent pharmacokinetic profiles
4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideFluorine substitutionEnhanced metabolic stability

These compounds exhibit varying degrees of biological activity due to modifications in their chemical structure, affecting their receptor binding affinities and therapeutic potentials.

Case Studies

Case Study 1: Serotonin Receptor Interaction
A study evaluated the binding characteristics of this compound at the 5-HT1A receptor. Results indicated high affinity and selectivity, suggesting its potential as a therapeutic agent for mood disorders .

Case Study 2: Dopamine Receptor Activity
Another investigation focused on the compound's activity at dopamine receptors, revealing promising results in modulating dopaminergic signaling. This could provide insights into developing treatments for schizophrenia and Parkinson's disease, where dopamine dysregulation is a key factor.

Mecanismo De Acción

The primary mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can inhibit the action of endogenous neurotransmitters such as noradrenaline and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure .

Comparación Con Compuestos Similares

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is structurally similar to other arylpiperazine compounds such as trazodone, naftopidil, and urapidil. it is unique in its specific binding affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for targeted therapeutic applications.

List of Similar Compounds

    Trazodone: An antidepressant with alpha1-adrenergic receptor antagonist properties.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent with alpha1-adrenergic receptor antagonist activity.

Actividad Biológica

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a compound with significant potential in neuropharmacology, primarily due to its interactions with various neurotransmitter receptors. This article provides an in-depth overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H25N3O2
  • Key Features : The compound contains a piperazine ring substituted with a 2-methoxyphenyl group linked to a benzamide moiety. This structural arrangement is crucial for its pharmacological properties.

This compound exhibits its biological effects primarily through interactions with serotonin receptors, particularly the 5-HT1A receptor , which is implicated in mood regulation and anxiety disorders. Additionally, it may influence dopaminergic pathways, relevant for conditions such as schizophrenia and Parkinson's disease.

Key Mechanisms:

  • Serotonin Receptor Modulation : Acts as a selective antagonist at the 5-HT1A receptor, potentially modulating serotonergic signaling pathways involved in anxiety and depression.
  • Dopamine Receptor Interaction : Related compounds have shown activity at dopamine receptors, suggesting that this compound may also affect dopaminergic systems.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPiperazine ring, methoxy groupSelective 5-HT1A antagonist
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideFluorine substitutionEnhanced receptor binding affinity
2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideHydroxyl group additionAltered receptor affinity

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a significant role in pathogenesis.

Acetylcholinesterase Inhibition

The compound has shown potential as an acetylcholinesterase inhibitor , which could lead to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for cognitive function and memory retention, making it a candidate for further studies in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameBinding Affinity (Ki)SelectivityTherapeutic Potential
This compoundModerateHigh for 5-HT1AAnxiety, Depression
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideHighBroad (5-HT & DA)Schizophrenia, Parkinson's
2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamideLowModerateCognitive Disorders

Propiedades

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINJWMQYVRCWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1.92 g (0.01 mol) of 1-(2-methoxyphenyl)piperazine, 1.01 g (0.01 mol) of triethylamine, 150 ml of toluene and 2.28 g (0.01 mol) of N-(2-bromoethyl)benzamide were added, and the mixture was refluxed for 3-4 hours under stirring. After the reaction, the solvent was concentrated under vacuum to half of its original volume, and a mixture of the residue with water was extracted with ethyl acetate. After separating the solvent layer, the aqueous layer was further extracted with ethyl acetate, and a mixture of the extract with the previously separated solvent layer was washed with water. To the organic layer, 1N HCl was added until the pH became 3.0, and the aqueous layer was separated. The separated aqueous layer was neutralized with aqueous sodium bicarbonate, and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, dried with Glauber's salt, and distilled under vacuum to remove the solvent. The resulting residue was mixed with benzene-ether to provide 2.03 g (yield: 60%) of crystalline 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. Recrystallization from a mixture of isopropyl alcohol and ether gave a colorless needles having a melting point of 139°-140° C.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.